Cas no 3194-43-2 (4-Hexamethyleneiminobutyronitrile)
4-Hexamethyleneiminobutyronitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Azepine-1-butanenitrile,hexahydro-
- 4-(azepan-1-yl)butanenitrile
- 1H-Azepine-1-butyronitrile,hexahydro
- EINECS 221-694-3
- Hexahydro-1H-azepine-1-butyronitrile
- 3194-43-2
- UNII-V9AX471ZUG
- Hexahydro-1H-azepine-1-butanenitrile
- AKOS000176074
- 4-(n-Hexamethyleneimino)butyronitrile
- DTXSID00185780
- 4-HEXAMETHYLENEIMINOBUTYRONITRILE
- 4-(Hexamethyleneimino)butyronitrile
- NSC 165580
- 1H-Azepine-1-butyronitrile, hexahydro-
- 1H-Azepine-1-butanenitrile, hexahydro-
- BRN 1562221
- 1-(Hexahydro-1H-azepin-1-yl)butyronitrile
- NSC-165580
- NSC165580
- NS00029195
- FT-0616781
- 4-(1-azepanyl)butanenitrile
- 4-(homopiperidin-1-yl)butyronitrile
- Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-
- V9AX471ZUG
- SCHEMBL154378
- A821064
- 4-Hexamethyleneiminobutyronitrile
-
- Inchi: 1S/C10H18N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-6,8-10H2
- InChI Key: OQPSAQBHEQYYMJ-UHFFFAOYSA-N
- SMILES: N1(CCCC#N)CCCCCC1
Computed Properties
- Exact Mass: 166.14700
- Monoisotopic Mass: 166.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 27A^2
Experimental Properties
- Density: 0.927
- Boiling Point: 129-130°C 15mm
- Flash Point: 117.7°C
- Refractive Index: 1.4733
- PSA: 27.03000
- LogP: 2.10408
4-Hexamethyleneiminobutyronitrile Security Information
- Hazardous Material transportation number:UN 3276
- Hazard Category Code: 20/21/22-36/38
- Safety Instruction: S26; S36/37/39
- RTECS:EU0270000
- Safety Term:S26;S36/37/39
- HazardClass:6.1
- Risk Phrases:R20/21/22; R36/38
4-Hexamethyleneiminobutyronitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hexamethyleneiminobutyronitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H290065-50mg |
4-Hexamethyleneiminobutyronitrile |
3194-43-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H290065-100mg |
4-Hexamethyleneiminobutyronitrile |
3194-43-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H290065-500mg |
4-Hexamethyleneiminobutyronitrile |
3194-43-2 | 500mg |
$ 160.00 | 2022-06-04 |
4-Hexamethyleneiminobutyronitrile Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-Hexamethyleneiminobutyronitrile
4-Hexamethyleneiminobutyronitrile: A Versatile Building Block in Biomedical Applications
4-Hexamethyleneiminobutyronitrile, with the chemical formula C10H18N2O, is a synthetic compound characterized by its unique molecular structure. The CAS No. 3194-43-2 identifier confirms its chemical identity, and its functional groups—specifically the nitrile group (–C≡N) and the hexamethyleneiminobutyl chain—play pivotal roles in its reactivity and utility. This compound is widely studied in the context of polymer chemistry and medicinal chemistry due to its ability to form stable covalent bonds with various biomolecules.
Recent research has highlighted the potential of 4-Hexamethyleneiminobutyronitrile in the development of biocompatible materials. A 2023 study published in Advanced Healthcare Materials demonstrated its application as a crosslinker in hydrogel synthesis, where its nitrile group facilitates the formation of robust networks that mimic extracellular matrix (ECM) properties. This makes it a promising candidate for tissue engineering and drug delivery systems, where structural integrity and biocompatibility are critical.
One of the key advantages of 4-Hexamethyleneiminobutyronitrile is its tunable reactivity. The presence of the hexamethyleneiminobutyl chain allows for modifications that enhance its interaction with target molecules. For instance, a 2024 paper in Journal of Polymer Science explored its use as a precursor for functionalized polymers, where the nitrile group was selectively modified to introduce bioactive moieties such as -COOH or -NH2 groups. These modifications expand its applicability in targeted drug delivery and biomarker detection.
The synthesis of 4-Hexamethyleneiminobutyronitrile involves a multi-step process that begins with the condensation of hexamethylenediamine and butyronitrile. This reaction, typically catalyzed by an acid, yields a stable intermediate that undergoes further functionalization to achieve the desired molecular architecture. Recent advancements in green chemistry have led to the development of solvent-free methods for its synthesis, reducing environmental impact while maintaining high yield and purity.
In the realm of biomedical research, 4-Hexamethyleneiminobutyronitrile has shown potential in the design of smart hydrogels responsive to pH or temperature changes. A 2023 study in Biomaterials Science reported its use in creating hydrogels that release therapeutic agents under physiological conditions. The nitrile group's sensitivity to hydrolysis under acidic environments enables controlled drug release, making it a valuable tool in chronic disease management.
Additionally, the compound's ability to form hydrogen bonds with biomolecules has sparked interest in its application as a linker in antibody-drug conjugates (ADCs). A 2024 review in Advanced Drug Delivery Reviews discussed how the hexamethyleneiminobutyl chain can be tailored to improve the stability and specificity of ADCs, reducing off-target effects and enhancing therapeutic efficacy.
The physicochemical properties of 4-Hexamethyleneiminobutyronitrile are further enhanced by its low molecular weight and high solubility in polar solvents. These characteristics facilitate its incorporation into complex biomolecular systems without disrupting native biological functions. A 2023 study in ACS Biomaterials Science & Engineering demonstrated its use in creating self-assembling peptides, where its nitrile group served as a crosslinking site to form nanofibers with tunable mechanical properties.
Despite its promise, the application of 4-Hexamethyleneiminobutyronitrile is still in the early stages of exploration. Ongoing research focuses on optimizing its reactivity for specific biomedical applications while minimizing potential cytotoxicity. A 2024 preprint in Chemical Communications investigated the biocompatibility of its derivatives, showing that surface modifications can significantly reduce cellular toxicity, paving the way for safer and more effective therapeutic strategies.
As the field of biomedical materials continues to evolve, 4-Hexamethyleneiminobutyronitrile stands out as a versatile building block. Its unique molecular structure, combined with the flexibility of functionalization, positions it at the intersection of polymer chemistry and biomedical engineering. Future studies are expected to uncover additional applications, further solidifying its role in the development of next-generation therapeutic solutions.
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